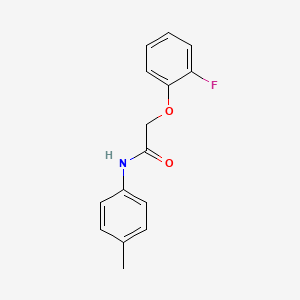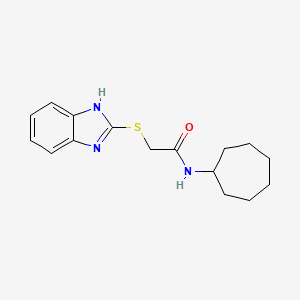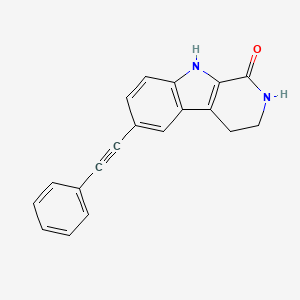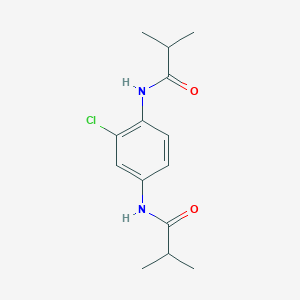
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide) is a chemical compound commonly referred to as CPP. CPP is a unique molecule with a wide range of applications in scientific research.
作用機序
CPP works by forming covalent bonds with the target molecule, resulting in the formation of a crosslinked network. This network stabilizes the target molecule, preventing it from denaturation or degradation. The crosslinking process is reversible, allowing for the target molecule to be released back into solution.
Biochemical and Physiological Effects
CPP has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It has been shown to have no effect on cell viability or proliferation. Additionally, CPP has been shown to be stable under a wide range of conditions, including high temperatures and pH.
実験室実験の利点と制限
One of the main advantages of CPP is its versatility. It can be used to crosslink a wide range of molecules, including proteins, peptides, and nucleic acids. Additionally, CPP is easy to synthesize and purify, making it a cost-effective option for scientific research.
One limitation of CPP is its specificity. It forms covalent bonds with any molecule containing primary amines, which can result in non-specific crosslinking. Additionally, CPP can only be used for in vitro experiments, as it cannot penetrate cell membranes.
将来の方向性
CPP has a wide range of potential applications in scientific research. One area of future research could be the development of CPP-based sensors for the detection of biomolecules. Additionally, CPP could be used as a tool for the study of protein-protein interactions. Finally, the development of CPP-based drug delivery systems could be explored, as CPP has been shown to have minimal toxicity and high stability.
Conclusion
N,N'-(2-chloro-1,4-phenylene)bis(2-methylpropanamide) is a unique compound with a wide range of applications in scientific research. Its versatility and ease of synthesis make it a cost-effective option for crosslinking a wide range of molecules. While CPP has some limitations, its potential for future research is promising.
合成法
CPP is synthesized through a multi-step process that involves the reaction of 2-chloro-1,4-phenylenediamine with 2-methylpropanoyl chloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is purified through recrystallization, yielding CPP as a white crystalline powder.
科学的研究の応用
CPP has been widely used in scientific research due to its unique properties. It is commonly used as a crosslinking agent for proteins, peptides, and nucleic acids. CPP has also been used as a fluorescent probe for the detection of DNA and RNA. Additionally, CPP has been used as a chiral selector in chromatography.
特性
IUPAC Name |
N-[3-chloro-4-(2-methylpropanoylamino)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-8(2)13(18)16-10-5-6-12(11(15)7-10)17-14(19)9(3)4/h5-9H,1-4H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVHVZNSBKEXKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)NC(=O)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)


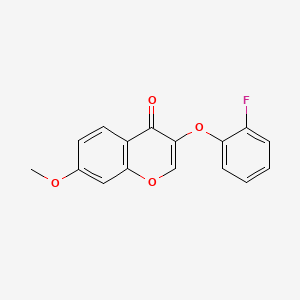


![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)

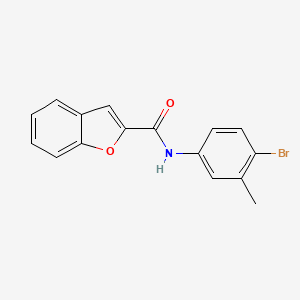
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
